Sodium malonate

Übersicht

Beschreibung

It appears as a white crystalline solid that is soluble in water but not in alcohols, esters, or benzene . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium malonate can be synthesized through the neutralization reaction between malonic acid and sodium hydroxide. The reaction is as follows: [ \text{CH}_2(\text{COOH})_2 + 2 \text{NaOH} \rightarrow \text{CH}_2(\text{COONa})_2 + 2 \text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of dithis compound and water .

Industrial Production Methods: Industrial production of dithis compound often involves the same neutralization reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high purity and yield. The resulting product is then crystallized, filtered, and dried to obtain the final compound .

Analyse Chemischer Reaktionen

Succinate Dehydrogenase Inhibition

Sodium malonate competitively inhibits succinate dehydrogenase in the TCA cycle by mimicking succinate’s structure, blocking electron transport and ATP production .

AcrAB-TolC Efflux Pump Inhibition

In E. coli, this compound (≥6.25 mM) inhibits the AcrAB-TolC multidrug resistance pump, enhancing antimicrobial efficacy:

-

Reduces ethidium bromide (EtBr) MIC by 4-fold in wild-type strains .

-

Synergizes with antibiotics like chloramphenicol and ciprofloxacin .

Protein Precipitation and Stabilization

In biopharmaceutical purification, this compound modifies precipitate morphology:

| Condition | Particle Diameter (μm) | DNA Coprecipitation (%) | Packing Density (%) |

|---|---|---|---|

| Without this compound | 50 | >95 | 11.7 |

| With 20 mM this compound | 25 | 40 | 16.4 |

The salt stabilizes IgG precipitates by chelating Zn²⁺, reducing DNA contamination, and improving filterability .

Coordination Chemistry and Chelation

This compound acts as a bidentate ligand for divalent cations (e.g., Zn²⁺, Ca²⁺):

This property is exploited in:

Knoevenagel Condensation

This compound condenses with aldehydes/ketones to form α,β-unsaturated acids:

Decarboxylation to Acetic Acid

Thermal decomposition yields acetic acid:

Carbon Suboxide Formation

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Efflux Pump Inhibition

A notable application of sodium malonate is its role as an efflux pump inhibitor (EPI) in combating multidrug-resistant bacteria. Research indicates that this compound can inhibit the AcrAB-TolC multidrug efflux pump in Escherichia coli, enhancing the efficacy of antibiotics such as minocycline, chloramphenicol, and ciprofloxacin. In experiments, this compound at 25 mM concentration demonstrated an inhibition of efflux comparable to established EPIs, suggesting its potential as a novel EPI for treating resistant infections .

1.2 Protein Crystallization

This compound is widely used in protein crystallization processes. A study highlighted that it was significantly more effective than other salts in crystallizing various proteins, including monoclonal antibodies (mAbs). It facilitated crystallization at lower concentrations due to its high charge density and ability to stabilize protein structures . The effectiveness of this compound in forming protein crystals is attributed to its kosmotropic properties, which enhance solubility and stability.

Biotechnology Applications

2.1 Bioprocessing Enhancements

In bioprocessing, this compound has been used to improve the yield and purity of protein precipitations. It enhances filterability and reduces coprecipitation of unwanted substances during purification processes, making it a valuable additive in the production of therapeutic proteins .

2.2 Cryoprotection

This compound also serves as a cryoprotectant during the storage of protein crystals, helping to maintain their integrity at low temperatures. This property is crucial for preserving biological macromolecules for structural studies .

Food Science Applications

3.1 Microbial Growth Studies

In food microbiology, this compound has been utilized as a carbon source in microbial growth studies. Its effects on bacterial growth dynamics have been investigated in emulsions, revealing insights into microbial stability and behavior in food products . The presence of this compound influences the growth rates of certain bacteria, which is critical for food safety assessments.

Environmental Science Applications

4.1 Atmospheric Chemistry

This compound has been studied for its role as a water-soluble organic salt with implications for atmospheric processes. It does not crystallize or deliquesce but can absorb and evaporate water reversibly, affecting local humidity levels and potentially influencing cloud formation processes .

Wirkmechanismus

Sodium malonate exerts its effects primarily through the inhibition of succinate dehydrogenase, an enzyme involved in the citric acid cycle. By competitively inhibiting this enzyme, dithis compound disrupts the electron transport chain, leading to a decrease in ATP production and potential cell death. This mechanism is particularly relevant in studies of metabolic disorders and neurotoxicity .

Vergleich Mit ähnlichen Verbindungen

Malonic Acid (CH₂(COOH)₂): The parent compound of disodium malonate, used in similar reactions but with different solubility and reactivity.

Dimethyl Malonate (CH₂(CO₂CH₃)₂): An ester derivative used in organic synthesis, particularly in malonic ester synthesis.

Diethyl Malonate (CH₂(CO₂C₂H₅)₂): Another ester derivative with applications in the synthesis of barbiturates and other pharmaceuticals.

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a versatile reagent in various chemical reactions. Its inhibitory effect on succinate dehydrogenase also sets it apart from other similar compounds, making it valuable in biochemical and medical research .

Biologische Aktivität

Sodium malonate, a sodium salt of malonic acid, has garnered attention for its diverse biological activities, particularly in the fields of microbiology, cardiology, and protein crystallization. This article delves into the compound's mechanisms of action, its role as an efflux pump inhibitor (EPI), and its applications in various biological contexts.

This compound primarily functions as a reversible inhibitor of succinate dehydrogenase , a key enzyme in the citric acid cycle. By inhibiting this enzyme, this compound can influence metabolic pathways significantly. It has been shown to alter mitochondrial respiration and reduce reactive oxygen species (ROS) production in cardiac tissues during ischemic events, thereby protecting myocardial cells from damage during reperfusion injury .

Table 1: Key Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Succinate Dehydrogenase Inhibition | Reduces energy production and alters metabolic pathways. |

| EPI Activity | Inhibits multidrug efflux pumps, enhancing antibiotic efficacy. |

| ROS Reduction | Protects cells from oxidative stress during ischemia. |

Efflux Pump Inhibition

Recent studies have highlighted this compound's potential as a novel EPI for the AcrAB-TolC multidrug efflux pump in Escherichia coli. This pump is a significant contributor to antibiotic resistance in Gram-negative bacteria. This compound was found to enhance the accumulation of ethidium bromide (EtBr) within bacterial cells, indicating its ability to inhibit the efflux mechanism effectively .

Case Study: Efficacy Against Multidrug-Resistant Bacteria

In a study assessing this compound's impact on antibiotic efficacy, it was demonstrated that:

- Minimum Inhibitory Concentration (MIC) of antibiotics like minocycline and ciprofloxacin decreased significantly when combined with this compound.

- This compound increased EtBr accumulation by 50% at concentrations as low as 25 mM, comparable to established EPIs like phenylalanine-arginine-β-naphthylamide (PAβN) but with lower toxicity .

Cardiac Protection

This compound's cardioprotective effects have been documented in models of ischemia-reperfusion injury. Pre-treatment with this compound resulted in:

- Reduced infarct size : A notable decrease in tissue damage was observed when this compound was administered during the early stages of reperfusion.

- Improved cardiac function : Enhanced recovery of left ventricular developed pressure (LVdevP) post-ischemia was recorded .

Table 2: Effects of this compound on Cardiac Function

| Parameter | Control Group | This compound Group |

|---|---|---|

| Infarct Size (%) | 39.84 ± 2.78 | 24.57 ± 2.32 |

| LVdevP Recovery (%) | 7.76 ± 2.53 | 20.06 ± 3.82 |

Protein Crystallization

This compound has also been recognized for its role in protein crystallization. It has been shown to stabilize protein structures and enhance crystallization yields:

- In a study involving various salts, this compound successfully crystallized 19 out of 23 tested proteins, outperforming other salts significantly .

- Its high charge density and kosmotropic properties contribute to its effectiveness as a crystallization agent.

Case Study: Immunoglobulin G Precipitation

Research on human serum immunoglobulin G (hIgG) demonstrated that this compound improved precipitation yields and altered particle morphology, leading to better filterability during purification processes .

Eigenschaften

IUPAC Name |

disodium;propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXGRGLHYDWPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

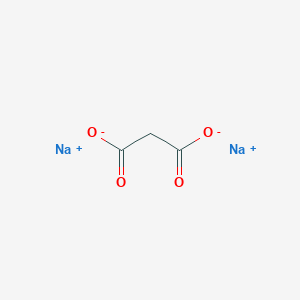

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-82-2 (Parent) | |

| Record name | Disodium malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059712 | |

| Record name | Propanedioic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Disodium malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-95-7, 23549-97-5 | |

| Record name | Disodium malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QWE64M39H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium Malonate act as an efflux pump inhibitor (EPI)?

A1: this compound inhibits the AcrAB-TolC multidrug efflux pump in Escherichia coli by potentially binding to multiple locations on the AcrB subunit, including the proximal binding pocket. This inhibition leads to increased intracellular accumulation of antibiotics and enhances their efficacy. []

Q2: What is the primary effect of this compound on the citric acid cycle?

A2: this compound acts as a competitive inhibitor of Succinate Dehydrogenase, an enzyme essential for the citric acid cycle. This inhibition leads to the accumulation of succinate and disrupts the normal flow of the cycle. [, ]

Q3: How does this compound impact cellular energy levels?

A3: this compound, by inhibiting Succinate Dehydrogenase, disrupts the electron transport chain and oxidative phosphorylation, leading to a decrease in cellular Adenosine-5′-triphosphate (ATP) production. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H2Na2O4, and its molecular weight is 148.03 g/mol.

Q5: How does this compound enhance the filterability of immunoglobulin precipitates?

A5: this compound increases the packing density of immunoglobulin precipitates formed using Zinc Chloride and polyethylene glycol. This results in improved filterability and reduced membrane fouling during tangential flow filtration. []

Q6: Can this compound be used as a cryoprotectant for protein crystals?

A6: Yes, this compound exhibits cryoprotective properties and can be used to cryocooldown salt-grown protein crystals without causing damage while suppressing ice formation. []

Q7: Does this compound affect the crystal habit of Calcium Sulfate α-Hemihydrate?

A7: Yes, the addition of this compound to aqueous solutions containing Calcium Sulfate α-Hemihydrate (α-CSH) influences its crystal habit by inhibiting the growth of specific crystal faces, leading to the formation of α-CSH crystals with altered aspect ratios. []

Q8: Does this compound participate in catalytic wet oxidation processes?

A8: While not a catalyst itself, this compound plays a role in the Copper Oxide (CuO)-catalyzed wet oxidation of other organic compounds present in Bayer liquor, a solution used in alumina refining, through a co-oxidation mechanism. [, , ]

Q9: Can this compound enhance the synthesis of specific organic compounds?

A9: Yes, this compound can be used as a catalyst in the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates. This method, conducted in an aqueous medium, offers a green and efficient approach with high yields. []

Q10: How have computational methods been employed to study this compound?

A10: Molecular dynamics simulations have been used to investigate the interactions of this compound-functionalized fullerenes with amyloid-β peptides (AβP). These studies provide insights into the potential of these fullerene derivatives as inhibitors of AβP aggregation, a process implicated in Alzheimer's disease. []

Q11: How do structural modifications of malonic acid derivatives affect their activity?

A11: Studies on the effects of various dicarboxylic acid salts, including this compound, on calcium sulfate crystal habit have revealed that the length of the carbon chain in the dicarboxylate significantly influences their interaction with specific crystal faces, thereby affecting crystal morphology. []

Q12: Are there strategies for improving the stability and solubility of this compound?

A12: Although specific strategies for this compound are not extensively covered in the provided research, general approaches like controlling pH, temperature, and using suitable excipients could be applicable.

Q13: How is this compound content determined in the presence of impurities?

A14: A titration method, using a specific indicator, has been developed to accurately determine the content of this compound in samples containing impurities like sodium carbonate. This method is particularly valuable for quality control in this compound production. []

Q14: Is there information available on the environmental impact of this compound?

A15: While the provided research does not specifically address the environmental impact of this compound, it highlights its use in the catalytic wet oxidation of organic pollutants in Bayer liquor, suggesting a potential role in environmental remediation. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.